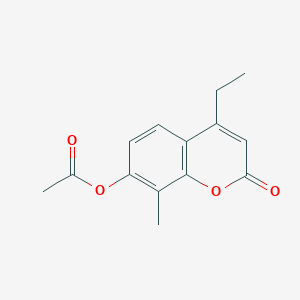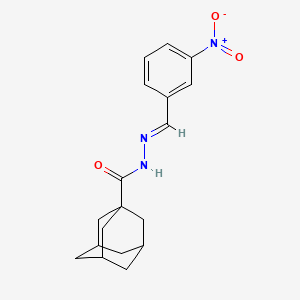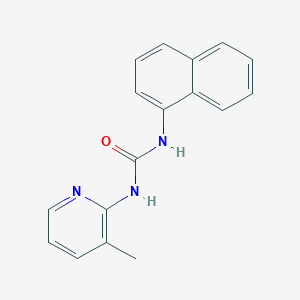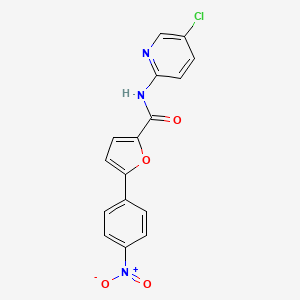![molecular formula C17H18N2OS B5719078 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DTC, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. DTC is a thioamide derivative of 2-phenylacetamide, which has been widely used as a starting material for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of DTC is not fully understood. However, it is believed that DTC exerts its biological activity by inhibiting the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. In addition, DTC has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DTC has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DTC has been shown to scavenge free radicals and protect against oxidative stress. In addition, DTC has been found to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTC is a relatively inexpensive and easy-to-synthesize compound, which makes it an attractive option for research studies. However, DTC has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DTC is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on DTC. One area of interest is the development of DTC-based drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of DTC and its potential therapeutic targets. Finally, the development of new synthesis methods for DTC could lead to the discovery of novel bioactive compounds.
Métodos De Síntesis
The synthesis of DTC involves the reaction of 2-phenylacetamide with carbon disulfide and 2,4-dimethylaniline in the presence of a base. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DTC has been extensively studied for its various biological activities, including antimicrobial, antifungal, and anticancer properties. DTC has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. In addition, DTC has been found to exhibit potent anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-15(13(2)10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTARRJRLDKIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)



![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)


![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
